molecular formula C12H16N2OS B2887634 N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide CAS No. 1465365-91-6

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide

Cat. No. B2887634
M. Wt: 236.33
InChI Key: LMECAVSIZKJUKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide” consists of a cyclopentene ring attached to a carboxamide group and a cyanothianyl group. The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide” are not available, similar compounds have been studied in model reactions of radical-chain oxidation . These studies help understand the mechanism of action of a wide class of derivatives, including those molecules possessing two or more active centers .

Scientific Research Applications

Selective Hydrogenation Processes

The use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the highly selective hydrogenation of phenol and derivatives to cyclohexanone under mild conditions highlights the importance of catalytic processes in chemical synthesis. This method achieved high conversion and selectivity, demonstrating the potential for the application of similar compounds in the catalysis of selective hydrogenation reactions (Wang et al., 2011).

Heterocyclic Derivative Syntheses

The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcases the versatility of catalytic systems in constructing complex heterocycles from simple precursors, a principle that could be applied to the synthesis of N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide derivatives (Bacchi et al., 2005).

Imaging Agents for Neuroinflammation

The development of PET imaging agents targeting CSF1R for the imaging of reactive microglia and neuroinflammation illustrates the application of specialized compounds in biomedical imaging. Although not directly related, the synthesis and functionalization of compounds like N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide could potentially be explored for similar biomedical applications (Horti et al., 2019).

Antiviral Activity of Thiazole C-nucleosides

The synthesis and evaluation of thiazole nucleosides for antiviral activity against various viruses, and as inhibitors of purine nucleotide biosynthesis, demonstrate the therapeutic potential of heterocyclic compounds. This research area could benefit from the exploration of novel compounds with similar or improved biological activities (Srivastava et al., 1977).

properties

IUPAC Name

N-(4-cyanothian-4-yl)cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c13-9-12(5-7-16-8-6-12)14-11(15)10-3-1-2-4-10/h3H,1-2,4-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMECAVSIZKJUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide

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